![molecular formula C23H21NO4 B2495540 [4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate CAS No. 331460-64-1](/img/structure/B2495540.png)
[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds related to "[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate" often involves complex organic synthesis techniques. For instance, chiral auxiliary-bearing isocyanides have been synthesized, demonstrating the utility of these compounds in asymmetric synthesis. The molecular structure of some derivatives, determined through X-ray crystallography, has shown high fluorescence quantum yields, suggesting potential applications in materials science (Tang & Verkade, 1996).
Molecular Structure Analysis
Molecular structure analysis using DFT and TD-DFT/PCM calculations has been performed on similar compounds to determine structural parameters, spectroscopic characterization, and NLO properties. These studies help understand the electronic structure and reactivity of such compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
The chemical reactions involving derivatives of this compound often result in the formation of potent and selective inhibitors for various cancer cell lines, highlighting their potential in medicinal chemistry. The synthesis and evaluation of analogues have led to the identification of compounds with significant antiproliferative activity (Mortimer et al., 2006).
Physical Properties Analysis
The physical properties of compounds within this class can be significantly influenced by their molecular structure. X-ray crystallography has provided insights into the crystalline structures, revealing intramolecular hydrogen bonds and aromatic π-π interactions which contribute to their stability and reactivity (Kranjc, Kočevar, & Perdih, 2011).
Applications De Recherche Scientifique
Antioxidant and Antiradicalic Capacities
Phenolic derivatives, including those with dimethoxyphenyl groups, have been studied for their antioxidant and radical scavenging properties. Kucukoglu and Nadaroğlu (2014) assessed the in vitro antioxidant and radical scavenging activities of several hydroxy phenyl derivatives naturally present in fruits and vegetables, highlighting the significance of phenolic compounds in inhibiting lipid peroxidation and demonstrating higher total antioxidant activity, radical scavenging, and metal chelating activities than widely used antioxidants like α-tocopherol and butylated hydroxyanisole (BHA) (Kucukoglu & Nadaroğlu, 2014).
Anticancer Activity
Mortimer et al. (2006) synthesized a series of new 2-phenylbenzothiazoles, including derivatives with 3,4-dimethoxyphenyl groups, which showed potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This study demonstrates the potential of phenolic derivatives in developing new anticancer agents (Mortimer et al., 2006).
Material Science Applications
In material science, Takagi et al. (2013) explored the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer. These compounds, including phenyl derivatives similar in structural complexity to the query compound, show promise in the development of new materials with specific optical properties (Takagi et al., 2013).
Antimicrobial Activity
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include structures related to the queried compound, have demonstrated potent cytotoxic activities and significant antimicrobial effects against various bacterial strains, suggesting the utility of such phenolic derivatives in antimicrobial applications (Deady et al., 2003).
Propriétés
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16-4-8-18(9-5-16)23(25)28-20-11-6-17(7-12-20)15-24-19-10-13-21(26-2)22(14-19)27-3/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYCUSRMOBUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)
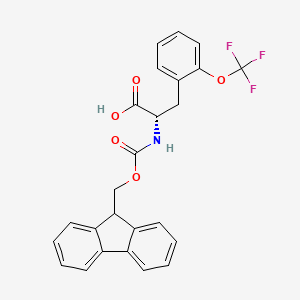
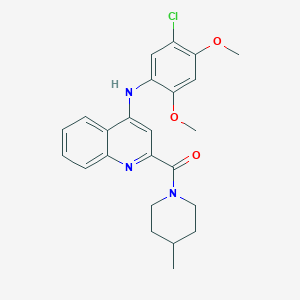
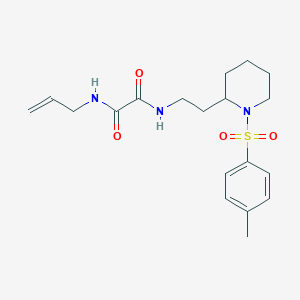
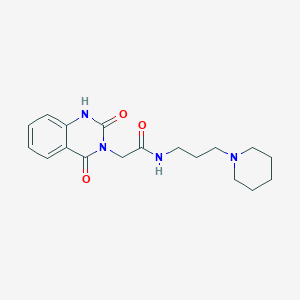
![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)

![4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2495469.png)
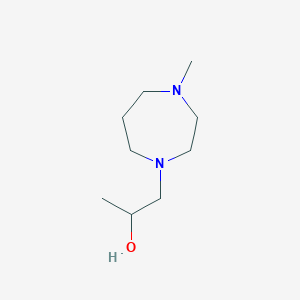
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)
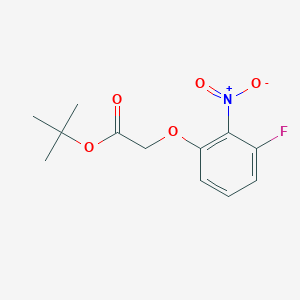
![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)
![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)
![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)